molecular formula C16H19N3O4 B4542066 ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate

ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate

Cat. No. B4542066
M. Wt: 317.34 g/mol
InChI Key: ZMMDNJHUODCPMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate involves complex reactions that yield various optical isomers and derivatives. These processes often employ optically active diols and other specific reagents to prepare potent calcium antagonists and other biologically active molecules. Techniques such as proton nuclear magnetic resonance investigations are crucial for understanding the conformational aspects of these compounds during synthesis (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

Studies on molecular structure focus on the crystalline forms and hydrogen-bonding networks of related compounds. For example, organic crystal engineering efforts have led to the synthesis of 1,4-piperazine-2,5-diones from related ethyl carboxylate precursors, revealing polymorphic crystalline forms through single-crystal X-ray analysis. These findings help to understand the molecule's conformation and association in both solid-state and solution (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate derivatives can lead to the formation of various bioactive molecules. These reactions often involve interactions with secondary amines, yielding products with different substituents depending on the reactants used. Such reactions are crucial for generating molecules with specific pharmacological activities (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Safety and Hazards

This compound is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . It should be stored at 2-8°C .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicine, particularly as an intermediate in the synthesis of drugs like Amlodipine Besilate . More research is also needed to fully understand its mechanism of action and its potential effects on the human body .

Mechanism of Action

Target of Action

The primary target of this compound is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

It is known to interact with its target, the macrophage metalloelastase, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration processes.

properties

IUPAC Name

ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-16(22)18-9-7-17(8-10-18)11-19-14(20)12-5-3-4-6-13(12)15(19)21/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDNJHUODCPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
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ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate

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